1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide
Description
1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-methoxyphenyl group at position 4. The piperidine-3-carboxamide moiety is linked to a 4-nitrophenyl group via an amide bond.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-20-10-4-16(5-11-20)21-12-13-22(26-25-21)27-14-2-3-17(15-27)23(29)24-18-6-8-19(9-7-18)28(30)31/h4-13,17H,2-3,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKRBLVGAAJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The piperidine ring is then synthesized separately and functionalized with the nitrophenyl group. Finally, the two moieties are connected via a carboxamide linkage using amide coupling reagents such as EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Solubility and Bioavailability : Compared to piperazine analogs, the piperidine-carboxamide structure may reduce solubility but improve membrane permeability due to moderate lipophilicity.
- Kinase Inhibition Potential: Structural parallels with ALK inhibitors () suggest possible kinase-targeting activity, though the pyridazine core may shift selectivity compared to pyrrolo[2,3-d]pyrimidine-based drugs .
Biological Activity
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and molecular mechanisms underlying its activity.
- Molecular Formula : C23H23N5O4
- Molecular Weight : 433.5 g/mol
- CAS Number : 1105231-49-9
Synthesis
The compound can be synthesized through multi-step organic reactions involving the functionalization of piperidine and pyridazine derivatives. The synthesis often includes the introduction of the methoxy and nitrophenyl groups, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. The presence of the nitrophenyl moiety is particularly noteworthy, as studies have shown that nitro-containing compounds can inhibit tumor growth through various mechanisms, including:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication, and its inhibition can lead to cancer cell death.
- Alkylation of DNA : This process damages DNA, triggering apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Disruption of microtubule formation can lead to mitotic arrest and cell death.
In vitro studies have demonstrated that derivatives containing the 1-pyridazine structure show promise against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Similar piperidine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | P. aeruginosa | >100 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : By interfering with DNA replication and repair mechanisms.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis.
- Targeting Specific Pathways : Such as the NF-kB pathway, which is involved in cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Breast Cancer Cells : A study published in ACS Omega demonstrated that analogs with similar structures inhibited growth in MDA-MB-231 cells by inducing apoptosis through ROS generation .
- Antimicrobial Efficacy Study : Another investigation focused on piperidine derivatives showed that modifications on the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyridazine and piperidine precursors, followed by nitrophenyl carboxamide formation. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
- Temperature control : Maintain 60–80°C during pyridazine-piperidine coupling to avoid side products .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of pyridazin-3-yl and nitrophenyl groups. Aromatic protons appear at δ 7.5–8.5 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 447.17) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry; piperidine puckering and dihedral angles between aromatic groups are critical for activity .
Q. How to design in vitro assays to evaluate biological activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) with ATP concentrations adjusted to physiological levels (1–10 µM) .
- Cell viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, using 1–100 µM compound concentrations and 48–72 hr incubation .
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
-
Substituent modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance kinase binding .
-
Piperidine ring substitution : Test N-methylation or sp-rich analogs to improve conformational stability .
-
Data analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (e.g., logP, H-bond donors) with bioactivity .
Modification Biological Activity Reference 4-Methoxyphenyl → 4-CF Increased kinase inhibition (IC ↓ 30%) Piperidine N-methylation Improved metabolic stability (t ↑ 2x)
Q. What strategies mitigate poor solubility or bioavailability?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
- Co-crystallization : Use succinic acid as a co-former to enhance aqueous solubility (test via shake-flask method) .
- Nanoparticle encapsulation : Load into PLGA nanoparticles (size <200 nm) for sustained release in vivo .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., STR profiling) and control for ATP levels in kinase assays .
- Orthogonal assays : Confirm apoptosis (Annexin V/PI) if cytotoxicity is disputed in MTT assays .
- Meta-analysis : Use random-effects models to assess variability in IC values across labs .
Q. Which in vivo models are appropriate for efficacy and pharmacokinetic studies?
- Methodological Answer :
- Cancer xenografts : Use immunodeficient mice (e.g., BALB/c nude) implanted with HT-29 cells; administer 10 mg/kg compound daily via IP .
- PK parameters : Measure plasma concentration (LC-MS/MS) to calculate AUC, C, and t .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Q. How can computational modeling predict target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into kinase ATP pockets (PDB: 4UQ); prioritize poses with ΔG < -9 kcal/mol .
- MD simulations : Run 100-ns simulations (AMBER) to assess stability of piperidine-pyridazine interactions .
- QSAR models : Train on datasets with >50 analogs to predict ADMET properties (e.g., BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
